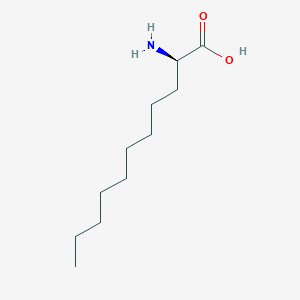

(R)-2-Aminoundecanoic acid

Description

Overview of Aliphatic α-Amino Acids in Chemical Biology

Aliphatic amino acids are characterized by side chains composed of non-aromatic hydrocarbons. usc.edu This group includes both proteinogenic amino acids like glycine, alanine, valine, leucine, and isoleucine, and a vast number of non-proteinogenic amino acids. usc.edubiologydiscussion.com The hydrocarbon side chains of these amino acids are non-polar and hydrophobic. britannica.com This property is crucial in protein chemistry, as it drives the folding of proteins into their specific three-dimensional structures to shield these hydrophobic residues from the aqueous environment of the cell. usc.edu

In the broader context of chemical biology, non-proteinogenic aliphatic amino acids are valuable tools. nih.govnih.gov Their structural diversity allows for the synthesis of novel peptides and other biomolecules with modified properties. sigmaaldrich.cn The incorporation of these "unnatural" amino acids can enhance the stability, potency, and bioavailability of peptide-based therapeutics. nih.govresearchgate.net They are used as chiral building blocks and molecular scaffolds in the creation of combinatorial libraries for drug discovery. sigmaaldrich.cn

Significance of Stereochemistry in Amino Acid Derivatives

With the exception of glycine, all α-amino acids are chiral, meaning they exist as non-superimposable mirror images, or enantiomers, designated as D and L forms. researchgate.net In biological systems, the L-isomers are predominantly found in proteins. wikipedia.orgresearchgate.net The specific stereochemistry of an amino acid is critical for its biological function, as enzymes and receptors are highly stereospecific.

The introduction of non-proteinogenic amino acids with a specific stereochemistry, such as the (R)-configuration (which often corresponds to the D-form), can have profound effects on the structure and function of peptides. researchgate.net For instance, incorporating D-amino acids can increase a peptide's resistance to enzymatic degradation, as proteases are typically specific for L-amino acids. This strategy is often employed in the design of more stable peptide-based drugs. nih.gov The analysis and separation of chiral amino acids are therefore crucial in many research areas and are often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), sometimes involving chiral derivatization reagents. jst.go.jpnih.govspringernature.comfujifilm.com

Historical Context of (R)-2-Aminoundecanoic Acid Research

Research into long-chain amino acids like aminoundecanoic acid has historical roots in the study of polymers and synthetic materials. For instance, 11-aminoundecanoic acid is a well-known monomer for the production of Nylon-11. mdpi.comrsc.org The synthesis of such monomers often starts from renewable resources like castor oil. mdpi.com

The specific focus on the stereoisomers of 2-aminoundecanoic acid, such as the (R)-enantiomer, is more recent and aligns with the growing interest in non-proteinogenic amino acids for applications in medicinal chemistry and chemical biology. Early research may have focused on the synthesis and basic characterization of such molecules. Modern synthetic methods, including multi-enzyme cascade synthesis, have been developed for the production of related compounds like 11-aminoundecanoic acid from precursors like ricinoleic acid. rsc.orgrsc.orgsciepublish.com The development of methods for preparing derivatives of 11-aminoundecanoic acid has also been a subject of investigation. google.com

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research involving this compound and other non-proteinogenic amino acids is largely driven by their potential in drug discovery and materials science. marketresearchfuture.com A significant trend is the incorporation of these "unnatural" amino acids into peptides to create novel therapeutics with enhanced properties. nih.govnih.govresearchgate.netacs.org This can lead to peptides with increased stability against enzymatic degradation, improved target selectivity, and better bioavailability. researchgate.net

The unique properties of this compound, with its long, hydrophobic side chain, make it a candidate for modifying the lipophilicity of peptides, which can influence their interaction with cell membranes. Research is also exploring the use of such amino acids in the development of new materials, such as organogelators. researchgate.net Furthermore, the genetic expansion of the amino acid repertoire in living organisms is an emerging field, where non-canonical amino acids are incorporated into proteins in vivo to create novel functionalities. nih.govnih.gov This opens up possibilities for designing enzymes with new catalytic activities or proteins with tailored physical properties. rsc.orgfrontiersin.org

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-aminoundecanoic acid |

| Molecular Formula | C₁₁H₂₃NO₂ |

| Molecular Weight | 201.31 g/mol chem960.com |

| Appearance | White odorless crystalline powder chem960.com |

| Solubility in Water | 2 g/L (at 20 °C) chem960.com |

| Melting Point | Data not available |

| Boiling Point | 339.24°C (estimate) chem960.com |

Research Applications of Non-Proteinogenic Amino Acids

| Research Area | Application | Reference |

| Drug Discovery | Incorporation into peptide therapeutics to improve stability, potency, and bioavailability. | nih.govnih.govresearchgate.net |

| Materials Science | Use as building blocks for novel polymers and organogelators. | researchgate.net |

| Chemical Biology | Probes to study biological systems and protein function. | sigmaaldrich.cn |

| Synthetic Biology | Genetic code expansion to create proteins with novel properties. | nih.govnih.govrsc.org |

Structure

3D Structure

Properties

Molecular Weight |

201.31 |

|---|---|

Origin of Product |

United States |

Synthesis and Enantioselective Preparation of R 2 Aminoundecanoic Acid

De Novo Synthetic Approaches to (R)-2-Aminoundecanoic Acid

De novo synthesis refers to the creation of complex molecules from simple, readily available starting materials. For this compound, these approaches are crucial for establishing the chiral center at the α-carbon with the desired (R)-configuration.

Asymmetric Catalysis in C-N Bond Formation for Chiral α-Amino Acids

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds, including α-amino acids. The direct catalytic asymmetric α-functionalization of N-unprotected amino acid esters represents a highly efficient pathway. nih.gov Chiral aldehyde catalysis, for instance, has emerged as a promising method. nih.govfrontiersin.orgnih.gov This technique utilizes a chiral aldehyde to form a chiral imine with an amino acid ester, thereby increasing the acidity of the α-proton and enabling subsequent stereocontrolled reactions. nih.gov Catalysts derived from chiral BINOL aldehydes are often key to achieving good catalytic activation and stereoselective control. frontiersin.orgnih.gov

Another significant advancement is the stereocontrolled 1,3-migratory nitrene C–H insertion. dicp.ac.cn This method allows for the catalytic asymmetric synthesis of α-amino acids by introducing an amino group into the α-position of carboxylic acid derivatives. dicp.ac.cn While many methods for direct asymmetric C(sp³)–H amination exist, they often rely on aldehydes or ketones as starting materials. dicp.ac.cn The use of nitrene insertion provides a more versatile platform for C(sp³)–H aminations under milder conditions. dicp.ac.cn

Organocatalytic asymmetric activation of amide C-N bonds under mild conditions also presents a viable strategy for the atroposelective synthesis of axially chiral biaryl amino acids, which can be extended to other chiral amino acid syntheses. bohrium.com

| Catalytic Approach | Catalyst Type | Key Features |

| Chiral Aldehyde Catalysis | Chiral BINOL-aldehyde | Direct α-functionalization of N-unprotected amino acid esters. nih.govfrontiersin.orgnih.gov |

| 1,3-Migratory Nitrene C-H Insertion | Chiral transition metal catalysts | Stereocontrolled introduction of an amino group. dicp.ac.cn |

| Organocatalytic Amide C-N Bond Cleavage | Bifunctional organocatalyst | Atroposelective construction of axially chiral biaryl amino acids. bohrium.com |

Chiral Pool Strategies Utilizing Precursors

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes that can be used as starting materials in synthesis. wikipedia.orgvaia.com This approach is advantageous as the inherent chirality of the starting material is often preserved throughout the reaction sequence, improving the efficiency of the total synthesis. wikipedia.org For the synthesis of this compound, a suitable chiral precursor from the pool could be a proteinogenic α-amino acid. researchgate.net The synthesis would involve modifying the side chain of the starting amino acid while retaining the stereochemistry at the α-carbon. researchgate.net For instance, L-phenylalanine can be synthesized from L-shikimic acid, a member of the chiral pool. vaia.com

Multi-step Organic Synthesis Pathways

Multi-step organic synthesis involves a sequence of chemical reactions to construct a target molecule. youtube.comlibretexts.orgyoutube.comsavemyexams.comassets-servd.host The synthesis of this compound via a multi-step pathway would typically involve the construction of the undecanoic acid backbone followed by the stereoselective introduction of the amino group at the C-2 position. One established process for a related compound, 11-aminoundecanoic acid, starts from castor oil. mdpi.com This involves the transesterification of ricinoleic acid, followed by pyrolysis, hydrolysis, hydrobromination, and finally, substitution with ammonia. mdpi.com A similar strategic approach could be adapted for the synthesis of the α-amino acid isomer. A building block approach, starting from 11-aminoundecanoic acid itself, has been used to synthesize more complex oligomers, demonstrating the versatility of these long-chain amino acids in synthesis. d-nb.info

Biocatalytic and Chemoenzymatic Syntheses of this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. nih.govsciepublish.com Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient synthetic routes. tandfonline.comnih.govnih.gov

Enzyme-Mediated Resolutions and Deracemization Processes

Enzyme-mediated resolution is a common technique to separate enantiomers from a racemic mixture. For 2-aminoundecanoic acid, this would involve the use of an enzyme, such as a lipase (B570770) or an acylase, that selectively reacts with one enantiomer, allowing for the separation of the unreacted (R)- or (S)-enantiomer. Lipases, like Candida antarctica lipase B (CALB), are widely used in the kinetic resolution of racemic compounds. tandfonline.comacs.org

Deracemization processes convert a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. This can be achieved through dynamic kinetic resolution, where the unreactive enantiomer is continuously racemized in situ, allowing the enzyme to convert the entire starting material into the desired product.

Whole-Cell Biotransformation Systems

Whole-cell biotransformation systems employ entire microbial cells as catalysts. nih.govnih.gov These systems can be advantageous as they often contain the necessary enzymes and cofactors for a multi-step reaction cascade. nih.gov For the synthesis of amino acids, whole-cell systems can be engineered to express specific enzymes like transaminases or amino acid dehydrogenases. google.com For example, a whole-cell catalyst expressing a transaminase could be used to convert a 2-oxo-undecanoic acid precursor into this compound with high enantioselectivity. google.com The production of related ω-amino fatty acids, such as 11-aminoundecanoic acid and 12-aminododecanoic acid, has been achieved using engineered E. coli cell factories, demonstrating the potential of this approach for producing various amino acids from renewable feedstocks like vegetable oils or glucose. sciepublish.comrsc.orgrsc.orgnih.gov

| Biocatalytic Method | Key Enzyme/System | Process Description |

| Enzymatic Resolution | Lipase (e.g., CALB) tandfonline.comacs.org | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. |

| Whole-Cell Biotransformation | Engineered E. coli expressing transaminases google.com | Conversion of a keto-acid precursor to the corresponding amino acid. |

| Multi-enzyme Cascade | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, etc. sciepublish.comrsc.org | Stepwise conversion of a fatty acid from a renewable source to an amino acid. |

Emerging Synthetic Methodologies for this compound

Recent advancements in synthetic organic chemistry have led to the development of novel methods for preparing enantiomerically pure amino acids like this compound. These methods often prioritize efficiency, safety, and environmental considerations.

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis. sioc-journal.cn It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. mdpi.combeilstein-journals.org The application of flow chemistry to amino acid synthesis is a growing area of research. sioc-journal.cn

In the context of synthesizing molecules structurally related to this compound, flow chemistry has been utilized for various key transformations. For instance, continuous flow systems have been successfully employed for hydrogenation reactions, which are crucial for reducing precursors to the final amino acid. beilstein-journals.org The use of packed-bed reactors with supported catalysts in flow systems allows for efficient catalyst recycling and minimizes contamination of the product. beilstein-journals.org

Furthermore, flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for stereoselective reactions. mdpi.com This level of control can lead to higher yields and enantiomeric excesses. For example, multistep continuous-flow synthesis has been demonstrated for drug targets, showcasing the potential for complex molecule synthesis without the need for isolating intermediates. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Key Synthetic Steps

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, promoting better mixing |

| Safety | Handling of hazardous reagents in large quantities | Small reaction volumes enhance safety |

| Scalability | Often requires significant process redevelopment | Scaled by running the system for longer durations |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and time |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgscispace.com These principles are increasingly being applied to the synthesis of amino acids.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Renewable Feedstocks: Starting materials should be derived from renewable resources whenever practicable. For instance, 11-aminoundecanoic acid, a related compound, can be synthesized from castor oil, a renewable feedstock. whiterose.ac.ukmdpi.comgoogle.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. scispace.com The use of biocatalysts, such as enzymes, is a particularly green approach. rsc.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. whiterose.ac.uk Research into using greener solvents or solvent-free conditions is ongoing.

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Reactions conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis is one technique that can improve energy efficiency. athensjournals.gr

For example, a chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid has been reported, showcasing the use of biocatalysis in producing related long-chain functionalized acids. rsc.org This approach often involves milder reaction conditions and can lead to high selectivity.

Table 2: Application of Green Chemistry Principles in Amino Acid Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing reactions with minimal byproduct formation. |

| Renewable Feedstocks | Utilizing plant-based oils like castor oil as starting materials. mdpi.comgoogle.com |

| Catalysis | Employing enzymes or metal catalysts to reduce waste. scispace.comrsc.org |

| Safer Solvents | Replacing hazardous solvents with water or biodegradable alternatives. whiterose.ac.uk |

| Energy Efficiency | Using microwave or flow chemistry to reduce energy consumption. beilstein-journals.orgathensjournals.gr |

Scale-Up Considerations and Industrial Synthesis Potential

The industrial production of this compound requires a synthetic route that is not only efficient and stereoselective but also economically viable and scalable. Several factors must be considered when transitioning a laboratory-scale synthesis to an industrial process.

One of the primary challenges is maintaining high enantiomeric purity on a large scale. Asymmetric catalytic methods are often preferred for their efficiency. organic-chemistry.orghilarispublisher.comjku.at The choice of catalyst is critical; it should be robust, recyclable, and not prohibitively expensive.

The synthesis of related ω-amino acids, which are important monomers for polyamides, provides insights into industrial-scale production. rsc.org For example, the production of 11-aminoundecanoic acid, a monomer for Nylon-11, has been well-established and often starts from castor oil. mdpi.comgoogle.com This process, however, can involve multiple steps and harsh conditions. mdpi.com

Alternative and more sustainable routes are being explored. For instance, a method for preparing derivatives of 11-aminoundecanoic acid involves the reaction of the amino acid with an aldehyde in a halogenated solvent, followed by reduction. google.com Patents have been filed for various processes to synthesize 11-aminoundecanoic acid and its derivatives, indicating active research and commercial interest in scalable production methods. google.comgoogle.com

Flow chemistry presents a significant potential for the industrial synthesis of this compound. Its inherent advantages in safety, process control, and scalability make it an attractive alternative to traditional batch manufacturing. sioc-journal.cnbeilstein-journals.org The ability to perform multi-step syntheses in a continuous fashion can reduce plant footprint and operational costs. beilstein-journals.org

Derivatization and Functionalization of R 2 Aminoundecanoic Acid

Peptide and Peptidomimetic Synthesis Incorporating (R)-2-Aminoundecanoic Acid

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the assembly of peptides containing this compound. nih.govpeptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com The most prevalent SPPS strategy utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine. nih.govpeptide.com

The general cycle of Fmoc-based SPPS involves:

Attachment of the first amino acid: The C-terminal amino acid, which can be this compound, is first anchored to a solid support, such as Wang or Rink amide resin. peptide.comuci.edu

Deprotection: The Fmoc group is removed from the α-amine of the resin-bound amino acid using a basic solution, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). uci.edunih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or uronium/phosphonium salts like HATU and PyBOP. americanpeptidesociety.orgpeptide.com

Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and by-products. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. nih.govnih.gov The incorporation of non-coded amino acids like this compound can enhance resistance to enzymatic degradation. nih.gov

| SPPS Step | Reagents/Conditions | Purpose |

| Resin Loading | Fmoc-(R)-2-aminoundecanoic acid, DIC, DMAP, Wang resin | Anchoring the first amino acid to the solid support |

| Fmoc Deprotection | 20% Piperidine in DMF | Exposing the α-amine for the next coupling reaction |

| Amino Acid Coupling | Fmoc-amino acid, DIC/HOBt or HATU/DIEA | Forming the peptide bond |

| Cleavage & Deprotection | TFA, TIS, Water | Releasing the final peptide from the resin |

Solution-Phase Peptide Coupling Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production. wikipedia.orgekb.eg In this approach, the peptide is synthesized in a homogenous solution, and purification is performed after each step. The formation of the peptide bond between this compound and another amino acid in solution requires the activation of the carboxylic acid group. americanpeptidesociety.orgwikipedia.org

Key coupling reagents used in solution-phase synthesis include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. americanpeptidesociety.orgpeptide.com

Additives to Reduce Racemization: Reagents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency. americanpeptidesociety.org

Phosphonium and Uronium Salts: Reagents such as BOP, PyBOP, and HBTU are also effective for activating the carboxyl group.

The choice of solvent and coupling reagent is critical to ensure high yield and purity while minimizing side reactions. americanpeptidesociety.org

Incorporation into Cyclic Peptides and Peptidomimetics

The incorporation of this compound into cyclic peptides and peptidomimetics is an area of growing interest. google.comnih.gov Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. nih.gov The long hydrophobic side chain of this compound can be a key structural element in designing cyclic peptides intended to interact with cell membranes or hydrophobic pockets of protein targets. scispace.com

Cyclization can be achieved through various strategies, including head-to-tail, head-to-side-chain, and side-chain-to-side-chain linkages. nih.gov The synthesis of cyclic peptides often involves assembling the linear precursor on a solid support and then performing the cyclization either on-resin or after cleavage into solution. google.comnih.gov The presence of this compound can influence the conformational preferences of the cyclic structure, which is a critical determinant of its biological activity.

Modification of Amino and Carboxyl Termini

The amino and carboxyl groups of this compound are primary sites for derivatization, allowing for the attachment of various functional moieties or the formation of amide and ester bonds.

Amide Bond Formation and Esterification Reactions

Amide Bond Formation: The amino group of this compound can be acylated to form amides. This is a fundamental reaction in peptide synthesis but is also used to attach other molecules, such as fatty acids or reporter groups. google.comyoutube.com The reaction typically involves reacting the amino acid with an activated carboxylic acid, such as an acid chloride or an active ester, or by using coupling reagents like those mentioned for peptide synthesis. organic-chemistry.orguantwerpen.be For instance, the acylation of the amino group with a fatty acid can produce lipoamino acids, which have applications in drug delivery and as components of antimicrobial peptides. nih.gov

Esterification: The carboxyl group of this compound can be converted into an ester. Fischer esterification, which involves heating the amino acid with an alcohol in the presence of a strong acid catalyst, is a common method. libretexts.org Alternatively, esterification can be achieved under milder conditions using alkylating agents in the presence of a base. nih.gov Esterification is often a preliminary step in multi-step synthetic sequences to protect the carboxylic acid functionality. nih.govreaxis.com

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Amide Bond Formation | This compound, Carboxylic Acid | Coupling reagents (e.g., DIC, HATU) | N-Acyl-(R)-2-aminoundecanoic acid |

| Fischer Esterification | This compound, Alcohol | Strong acid (e.g., H₂SO₄), Heat | This compound ester |

Side-Chain Functionalization and Conjugation Chemistry

This compound is a chiral, non-proteinogenic α-amino acid. Its structure, featuring a primary amine at the C-2 position, a carboxylic acid group, and a nine-carbon aliphatic side chain, provides distinct sites for chemical modification. These modifications are foundational for its application in bioconjugation and material science.

Introduction of Bioconjugatable Tags

The primary amine and carboxylic acid groups of this compound are reactive handles for the covalent attachment of various molecular tags. This functionalization enables its use in tracking, purification, and targeted delivery systems. The most common approach involves forming a stable amide bond between the amino acid and the tag. bionordika.no

Bioconjugation strategies applicable to this compound include:

Fluorophore Conjugation: Fluorescent dyes can be attached to the N-terminus to create probes for bioimaging. The amino functionality allows for conjugation via amide bond formation, a technique used with other chiral amino acids to develop fluorescent probes for biological applications. chemshuttle.com

Biotinylation: The addition of a biotin (B1667282) tag allows for high-affinity binding to streptavidin or avidin, a widely used interaction in biochemical assays and affinity chromatography.

Peptide Synthesis: The this compound can be incorporated into peptide sequences as a non-natural amino acid. This is often achieved using protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) on the amine terminus to control the reaction sequence during solid-phase or solution-phase peptide synthesis.

Table 1: Common Bioconjugation Reactions for Amino Groups This table outlines general reactions applicable to the primary amine of this compound.

| Reaction Type | Functional Group Targeted | Reagent Example | Bond Formed | Application |

|---|---|---|---|---|

| Amide Bond Formation | Primary Amine | N-Hydroxysuccinimide (NHS) ester | Amide | Stable conjugation of proteins, dyes, biotin bionordika.no |

| Isothiocyanate Coupling | Primary Amine | Fluorescein isothiocyanate (FITC) | Thiourea | Fluorescent labeling |

| Reductive Amination | Primary Amine | Aldehyde/Ketone + Reducing Agent | Secondary Amine | Linker attachment, surface modification |

Covalent Modifications for Material Science Applications

The bifunctional nature of this compound makes it a versatile building block for creating novel polymers and functionalizing material surfaces. Both the amine and carboxylic acid groups can participate in covalent bonding to impart specific properties to materials.

Polymer Synthesis: The linear isomer, 11-aminoundecanoic acid, is the monomer for Polyamide 11 (Nylon-11), a bio-based polymer produced through self-polycondensation at high temperatures. wikipedia.orgnih.gov This process forms amide linkages between the molecules. Similarly, this compound can act as a monomer or co-monomer to produce polyamides. The presence of the long, hydrophobic C9 side chain would influence the polymer's properties, such as reducing moisture absorption and increasing flexibility, while the chirality introduced by the (R)-isomer could lead to polymers with unique stereospecific characteristics.

Surface Modification: Long-chain amino acids are effective surface modifiers. For instance, 11-aminoundecanoic acid has been used to functionalize titanium dioxide (TiO2) nanoparticles and to act as a molecular linker to improve the adhesion between silver nanowires and polymer substrates in flexible electronics. wpmucdn.com The carboxylic acid group can form a covalent bond with a substrate, while the amine group remains available for further functionalization or interaction. wpmucdn.com this compound could be used in a similar fashion, with its chirality potentially influencing the packing and orientation of molecules on a material's surface.

Supramolecular Assemblies and Self-Assembled Structures Derived from this compound

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. Chiral amino acids with long alkyl chains, such as this compound, are particularly adept at forming such assemblies due to their distinct hydrophilic and hydrophobic regions.

The self-assembly of this compound derivatives is driven by a combination of forces:

Hydrogen Bonding: The amine and carboxylic acid groups can form extensive hydrogen bond networks, similar to those that stabilize peptide β-sheets. acs.org

Hydrophobic Interactions: The long, nine-carbon aliphatic side chain provides a strong hydrophobic driving force, causing the molecules to aggregate in aqueous environments to minimize contact with water. nih.gov

Van der Waals Forces: These forces contribute to the stabilization of the packed alkyl chains within the assembly. nih.gov

Chirality: The defined stereochemistry at the α-carbon ((R)-configuration) can direct the molecules to assemble into higher-order chiral structures, such as twisted ribbons, helical fibers, or nanotubes. acs.orgmagtech.com.cn

Research on related long-chain amino acids has demonstrated their ability to form complex, functional materials. For example, derivatives of 11-aminoundecanoic acid can act as efficient gelators for water and organic solvents. wikipedia.org Furthermore, a tri-peptide composed of Boc-aminoundecanoic acid-Phe-Phe-COOH has been shown to form a thixotropic hydrogel capable of encapsulating and releasing drugs. nih.gov The self-assembly of alkylated histidine derivatives into helical fibers to form pH-sensitive hydrogels has also been reported. mdpi.com These examples highlight the potential of this compound to serve as a fundamental building block for creating ordered, functional soft materials like hydrogels for applications in drug delivery and tissue engineering.

Table 2: Examples of Self-Assembling Systems from Amino Acid Derivatives This table summarizes findings from related amino acid derivatives, illustrating the principles applicable to this compound.

| Derivative | Self-Assembled Structure | Driving Forces | Application | Reference |

|---|---|---|---|---|

| Alkylated Histidine (Cn-His) | Helical Fibers, 3D Networks | Hydrophobic interactions, π-π stacking, H-bonds | pH-sensitive hydrogels | mdpi.com |

| Boc-aminoundecanoic acid-Phe-Phe-COOH | Nanofibers, Hydrogel | Hydrophobic interactions, H-bonds | Thixotropic gel, Drug delivery | nih.gov |

| N-lauroyl-L-glutamic acid | Supramolecular Hydrogel | H-bonds, van der Waals | Template for nanoparticle synthesis | mdpi.com |

| Surfactant-like Peptides (hydrophilic head, hydrophobic tail) | Nanotubes, Nanovesicles | Hydrophobic interactions, H-bonds | Biomaterial scaffolds | magtech.com.cn |

Advanced Analytical Methodologies for R 2 Aminoundecanoic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of (R)-2-Aminoundecanoic acid, providing the means to separate it from its enantiomer and other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds like this compound. The use of Chiral Stationary Phases (CSPs) is central to this process, enabling the differential interaction of enantiomers.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely successful for resolving a broad range of racemic compounds. For amino acids, crown ether-based CSPs are also highly effective. The principle of separation relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The different stability of these complexes leads to different retention times on the column, allowing for their separation.

In a typical research setting, a reversed-phase HPLC method would be developed. The mobile phase composition, often a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer, is optimized to achieve the best resolution between the (R) and (S)-enantiomers. The elution order can be influenced by the specific CSP used; for instance, with certain crown ether phases, S-enantiomers have been observed to elute before R-enantiomers.

Table 1: Illustrative HPLC Parameters for Chiral Separation of 2-Aminoundecanoic Acid

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution | (S)-enantiomer followed by (R)-enantiomer |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids. However, due to their low volatility and polar nature, amino acids like this compound must first be converted into more volatile and thermally stable derivatives.

A common derivatization process is silylation, where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar moiety. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. The derivatization reaction typically involves heating the amino acid with the silylating agent in a suitable solvent.

Once derivatized, the sample is injected into the GC-MS system. The separation of the derivatized amino acid is achieved on a capillary column, often with a nonpolar stationary phase. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio and fragmentation pattern, confirming its identity and allowing for quantification.

Capillary Electrophoresis (CE) for Enantiomeric Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively used to determine the enantiomeric purity of chiral compounds. For the analysis of this compound, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors in CE.

The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities. This difference in mobility results in the separation of the enantiomers into distinct peaks. The method can be validated to be highly specific, linear, and accurate, with a low limit of quantitation for the undesired enantiomer. This makes CE an excellent tool for the precise assessment of the enantiomeric excess of this compound.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. A standard set of NMR experiments is typically performed to characterize this compound.

¹H NMR: This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.

Together, these NMR data allow for the unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175 |

| C2 (CH-NH₂) | ~3.5 | ~55 |

| **C3 (CH₂) ** | ~1.6 | ~34 |

| C4-C10 (CH₂)n | ~1.3 | ~22-31 |

| C11 (CH₃) | ~0.9 | ~14 |

| NH₂ | Broad, variable | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.

In addition to the molecular ion, the mass spectrum will display a series of fragment ions. The fragmentation pattern is often predictable and provides a fingerprint for the molecule. For amino acids, a common fragmentation pathway is the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a prominent peak at [M-45]+. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is also a characteristic fragmentation pattern for amines. Analysis of these fragments helps to confirm the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Aminoundecanoic Acid

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 202.18 | Molecular ion (protonated) |

| [M-H₂O+H]⁺ | 184.17 | Loss of water |

| [M-COOH+H]⁺ | 156.19 | Loss of the carboxyl group |

Circular Dichroism (CD) for Chiral Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. This differential absorption arises from the unique three-dimensional arrangement of atoms around the chiral center, making CD an excellent tool for confirming the absolute configuration of enantiomers.

For this compound, the primary chromophore responsible for its CD signal in the far-UV region (typically below 250 nm) is the carboxyl group (-COOH). The electronic transitions within this group, specifically the n → π* and π → π* transitions, are sensitive to the chiral environment of the α-carbon. The sign and magnitude of the CD signal, often referred to as the Cotton effect, are characteristic of a particular enantiomer.

The (R)-enantiomer of an amino acid will produce a CD spectrum that is a mirror image of its (S)-enantiomer. The chiroptical properties, and thus the CD spectrum, can be significantly influenced by the solvent environment. researchgate.net Changes in solvent polarity can alter the conformation of the molecule and the solvation of the chromophore, leading to shifts in the position and intensity of the CD bands. For instance, the CD spectra of chiral amino acids in aqueous solution can differ from those recorded in the gas phase or in non-polar solvents. researchgate.net

| Electronic Transition | Approximate Wavelength (λmax) | Expected Sign of Cotton Effect for (R)-enantiomer | Molecular Orbital Origin |

|---|---|---|---|

| n → π | ~210 nm | Positive | Non-bonding electron of the carbonyl oxygen to the anti-bonding π orbital of the C=O bond. |

| π → π | ~190 nm | Negative | Bonding π orbital to the anti-bonding π orbital of the C=O bond. |

Advanced hyphenated techniques for complex mixture analysis.

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex biological or chemical matrices. These techniques provide both qualitative and quantitative information with high sensitivity and selectivity. The most relevant hyphenated techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique for the analysis of non-volatile and thermally labile compounds like amino acids. For the enantioselective analysis of this compound, two main approaches are employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Direct methods involve the use of a chiral column, where the stationary phase is designed to have different affinities for the two enantiomers, leading to their separation. nih.gov Indirect methods involve reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Tandem mass spectrometry (MS/MS) is often coupled with LC to enhance selectivity and sensitivity, particularly in complex matrices. In an LC-MS/MS experiment, the parent ion corresponding to the derivatized or underivatized amino acid is selected and fragmented, and a specific fragment ion is monitored for quantification. researchgate.net

| Parameter | Condition |

|---|---|

| Chromatographic Column | Chiral Stationary Phase (e.g., a quinine (B1679958) carbamate-based column) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Example) | Parent Ion (M+H)+ → Fragment Ion (e.g., loss of H2O and CO) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile compounds. Since amino acids are non-volatile, a derivatization step is mandatory to convert them into volatile and thermally stable derivatives prior to GC analysis. sigmaaldrich.com This typically involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com

For chiral analysis, either a chiral GC column can be used to separate the derivatized enantiomers, or a chiral derivatizing agent can be used to form diastereomers that are then separated on a non-chiral column. nih.gov The choice of derivatization reagents and the chiral column is critical for achieving good separation and sensitivity. researchgate.net

| Parameter | Condition |

|---|---|

| Derivatization | Two-step: 1) Esterification with isopropanol/HCl, 2) Acylation with trifluoroacetic anhydride (B1165640) (TFAA) |

| GC Column | Chirasil-Val (chiral stationary phase) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 80°C, ramp to 180°C at 4°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Selected Ion Monitoring (SIM) of characteristic fragment ions |

Theoretical and Computational Investigations of R 2 Aminoundecanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the undecyl chain and the chiral center at the alpha-carbon of (R)-2-aminoundecanoic acid give rise to a complex conformational landscape. Understanding the preferred three-dimensional structures of this molecule is crucial for elucidating its physical and biological properties.

Energy minimization techniques are employed to identify stable conformations of this compound. These methods systematically explore the potential energy surface (PES) of the molecule to locate energy minima, which correspond to the most probable spatial arrangements of its atoms. The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, with its long alkyl chain, the number of degrees of freedom is substantial, leading to a complex PES with numerous local minima. Computational approaches, such as molecular mechanics (MM) and quantum mechanics (QM), are used to calculate the energy associated with different conformations. Force fields like CHARMM and AMBER are commonly used in MM simulations for non-standard amino acids. nih.gov

The conformational preferences of the side chain are largely determined by the rotational barriers around the single bonds. For the long alkyl chain, staggered conformations are generally favored over eclipsed conformations to minimize steric hindrance. The presence of the amino and carboxylic acid groups at the chiral center introduces additional conformational constraints due to the potential for intramolecular hydrogen bonding.

Table 1: Illustrative Torsional Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Atoms Involved | Typical Value (degrees) |

| φ (phi) | C'-N-Cα-C | -120 |

| ψ (psi) | N-Cα-C-N' | +140 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | 180 (trans) |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | 180 (trans) |

Note: The values in this table are hypothetical and serve to illustrate a possible low-energy conformation. Actual values would be determined through detailed computational analysis.

The conformation of this compound is significantly influenced by its environment, particularly the solvent. In aqueous solution, the molecule will adopt conformations that maximize favorable interactions with water molecules. The polar amino and carboxyl groups will be exposed to the solvent, while the nonpolar undecyl chain will tend to adopt a more compact structure to minimize its contact with water, a phenomenon known as the hydrophobic effect.

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent over time. In an MD simulation, the classical equations of motion are solved for a system of atoms, including the solute (this compound) and the surrounding solvent molecules. This allows for the exploration of the conformational space available to the molecule and the study of its dynamic behavior.

Both explicit and implicit solvation models can be used in these simulations. acs.org Explicit models treat individual solvent molecules, providing a detailed picture of solute-solvent interactions, while implicit models represent the solvent as a continuous medium, which is computationally less expensive. acs.orgresearchgate.net The choice of water model (e.g., TIP3P, SPC/E) can also influence the simulation results. semanticscholar.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a more accurate description of the electronic structure of this compound, which is essential for understanding its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com DFT can be used to predict a variety of spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts for different conformations of this compound, theoretical spectra can be generated and compared with experimental data to aid in structural elucidation. researchgate.net

For chiral molecules, DFT can also be used to predict chiroptical properties like vibrational circular dichroism (VCD) and optical rotation (OR), which are sensitive to the absolute configuration of the molecule. unibe.chresearchgate.net

Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) |

| N-H stretch | B3LYP/6-31G | 3450 |

| C=O stretch | B3LYP/6-31G | 1750 |

| C-H stretch (alkyl) | B3LYP/6-31G* | 2920 |

Note: These are representative values for illustrative purposes. Actual calculations would provide a full spectrum of vibrational modes.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. utah.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide a highly accurate description of the electronic configuration of this compound.

These calculations can be used to determine fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electron density within the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its potential to act as an electron donor or acceptor. For amphiphilic molecules, understanding the electronic structure is key to predicting their self-assembly behavior. advancedsciencenews.com

Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual, not clinical data)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov In a conceptual study of this compound, molecular docking could be used to explore its potential interactions with various protein targets.

Given its structure as a long-chain amino acid, potential protein targets could include enzymes involved in fatty acid metabolism, such as fatty acid synthase (FASN) or acyl-CoA synthetases. researchgate.netresearchgate.net Docking simulations would involve generating a three-dimensional model of the target protein and then computationally placing this compound into the active site of the protein in various orientations and conformations.

A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results of a docking study can provide hypotheses about the binding mode of the ligand and identify key amino acid residues in the receptor that are important for the interaction. These interactions are typically non-covalent and can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Table 3: Conceptual Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Arg122, Tyr234, Leu345 |

| Types of Interactions | Hydrogen bond with Arg122 (carboxyl group), Pi-Alkyl with Tyr234 (alkyl chain), Hydrophobic with Leu345 (alkyl chain) |

Note: This table presents a conceptual outcome of a molecular docking simulation and does not represent actual clinical or experimental data.

Prediction of Binding Modes with Theoretical Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method allows for the characterization of the binding mode and the non-covalent interactions that stabilize the ligand-receptor complex.

Given the structure of this compound, with its long hydrophobic undecyl chain and the chiral center at the alpha-carbon bearing the amino and carboxylic acid groups, potential biological targets could include enzymes involved in fatty acid metabolism or transport proteins. A hypothetical target for docking studies could be a fatty acid-binding protein (FABP).

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A 3D model of this compound is then generated and placed in the binding site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.

The results would predict the most stable binding pose and the key molecular interactions. For instance, the carboxylate group of this compound would likely form salt bridges or hydrogen bonds with positively charged or polar residues in the binding pocket, such as arginine or lysine. The amino group could act as a hydrogen bond donor. The long alkyl chain would be expected to occupy a hydrophobic tunnel or groove in the protein, forming van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine.

A summary of hypothetical docking results for this compound with a theoretical biological target is presented in Table 1.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Fatty Acid-Binding Protein

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Arginine (Arg126) | Salt Bridge | 2.8 |

| Tyrosine (Tyr128) | Hydrogen Bond | 3.1 |

| Leucine (Leu35) | Hydrophobic | 3.5 |

| Isoleucine (Ile104) | Hydrophobic | 3.8 |

Computational Screening for Affinity Prediction

Computational screening methods are employed to predict the binding affinity of a ligand to a target protein, often expressed as the binding free energy (ΔG). These methods can range from relatively fast scoring functions used in virtual screening to more computationally intensive and accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP).

These approaches can be used to compare the binding of this compound to a panel of different potential protein targets or to compare its affinity with that of other related ligands to the same target. This allows for the in silico identification of the most likely biological partners for this amino acid.

For example, the binding affinity of this compound could be calculated for a series of enzymes involved in lipid metabolism. The results of such a computational screen would provide a rank-ordering of the targets based on the predicted binding affinity, prioritizing them for subsequent experimental validation.

Table 2 presents hypothetical binding affinity data for this compound with a selection of theoretical biological targets.

Table 2: Predicted Binding Affinities of this compound with Theoretical Biological Targets

| Target Protein | Computational Method | Predicted Binding Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Fatty Acid Synthase | MM/PBSA | -7.2 |

| Acyl-CoA Synthetase | MM/PBSA | -6.8 |

| Carnitine Palmitoyltransferase | MM/PBSA | -5.9 |

In Silico Prediction of Reactivity and Mechanistic Pathways

Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can be used to predict various chemical properties of this compound, including its reactivity towards different reagents and the mechanisms of its chemical transformations.

For instance, DFT calculations can be used to determine the distribution of electron density in the molecule, identifying the most nucleophilic and electrophilic sites. The amino group would be expected to be a primary nucleophilic center, while the carbonyl carbon of the carboxylic acid group would be an electrophilic center.

These calculations can also be used to model reaction pathways. A common reaction involving amino acids is peptide bond formation. A computational study could model the reaction of this compound with another amino acid to form a dipeptide. Such a study would involve calculating the geometries and energies of the reactants, transition states, and products for different possible reaction mechanisms.

The results would provide the activation energies for each step of the reaction, allowing for the determination of the most favorable reaction pathway. This type of analysis can provide fundamental insights into the chemical behavior of this compound.

Table 3 presents hypothetical activation energies for a proposed peptide bond formation reaction involving this compound.

Table 3: Predicted Activation Energies for the Rate-Determining Step of a Hypothetical Peptide Bond Formation Reaction

| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| Uncatalyzed | DFT (B3LYP/6-31G*) | Water (PCM) | 25.3 |

| Acid-Catalyzed | DFT (B3LYP/6-31G*) | Water (PCM) | 15.8 |

Biological and Biochemical Research Applications of R 2 Aminoundecanoic Acid Excluding Clinical Human Trials

Role as a Non-Canonical Amino Acid in Peptide and Protein Engineering

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in protein engineering to introduce novel chemical and physical properties. semanticscholar.orgyoutube.com The long aliphatic side chain of (R)-2-aminoundecanoic acid makes it a candidate for modifying the hydrophobicity and stability of peptides.

Incorporation into Ribosomally Synthesized Peptides (In Vitro Studies)

The site-specific incorporation of ncAAs into peptides during ribosomal translation is a sophisticated technique that expands the chemical diversity of ribosomally synthesized molecules. nih.govresearchgate.net This is typically achieved through methods like amber stop codon suppression, where an engineered aminoacyl-tRNA synthetase/tRNA pair is used to recognize the ncAA and insert it at a specific codon (usually UAG) in the mRNA sequence. nih.govpharmaceutical-networking.com

While the ribosomal incorporation of a wide array of ncAAs—including those with fluorescent tags, photocrosslinkers, and unique side-chain functionalities—has been demonstrated in various in vitro translation systems, nih.govrsc.orgresearchgate.net specific studies detailing the ribosomal incorporation of this compound are not extensively documented in publicly available research. The synthesis of long peptides, particularly those exceeding 50 amino acids, presents challenges even with standard amino acids, often due to aggregation and poor solvation during synthesis. qyaobio.comjpt.comacs.org The high hydrophobicity of an undecyl side chain could potentially exacerbate these issues in a ribosomal context. However, the general enzymatic and cellular machinery has shown remarkable flexibility, and it is plausible that with an appropriately engineered synthetase, this compound could be incorporated into a growing polypeptide chain.

Impact on Peptide Secondary Structure and Stability

The secondary structure of a peptide is dictated by the sequence of its constituent amino acids. Introducing ncAAs can significantly alter the resulting conformation. The incorporation of a bulky, hydrophobic side chain like the undecyl group of this compound would be expected to have a pronounced effect on peptide folding.

Research on other hydrophobic ncAAs has shown that such modifications can drive specific secondary structure formation. For instance, attaching a palmitic tail to a peptide can induce a shift from a random coil to a more ordered alpha-helical or beta-sheet structure, depending on the surrounding amino acid sequence. nih.gov The long aliphatic chain of this compound would likely promote hydrophobic interactions, either intramolecularly, leading to a more compact, folded structure, or intermolecularly, promoting aggregation. These interactions could stabilize alpha-helical structures by shielding the hydrophobic side chain from the aqueous environment or could lead to the formation of beta-sheets, which are common in aggregated peptide structures. Studies on peptides with other modified backbones, such as cyclic β-amino acids, have also demonstrated that stereochemistry and side-chain structure are critical determinants of the final secondary structure. researchgate.net Without specific biophysical studies, such as circular dichroism or NMR spectroscopy on peptides containing this compound, its precise impact on secondary structure remains speculative but is an active area of interest in peptide design.

Investigations into Enzyme Inhibition and Modulation (In Vitro Models)

The unique chemical properties of ncAAs make them valuable tools for investigating and modulating enzyme function. The long aliphatic chain of this compound suggests a potential role as an inhibitor, particularly for enzymes with hydrophobic binding pockets.

Competitive and Non-Competitive Inhibition Kinetics

Enzyme inhibitors can be broadly classified as competitive, non-competitive, or other types based on their interaction with the enzyme and its substrate. libretexts.orglibretexts.orgkhanacademy.orgnih.gov Competitive inhibitors typically resemble the substrate and bind to the active site, while non-competitive inhibitors bind to an allosteric site. libretexts.org

The long, hydrophobic side chain of this compound makes it a candidate for inhibiting enzymes that process substrates with similar aliphatic moieties. Studies on other synthetic amino acid derivatives have shown that the length of the hydrocarbon chain can be directly correlated with inhibitory potency against certain enzymes. For example, research on the inhibition of digestive enzymes like pancreatic α-amylase and lipase (B570770) by a series of amino acid derivatives demonstrated that compounds with longer aliphatic chains were more effective inhibitors, exhibiting lower IC50 values. nih.gov This suggests that the undecyl chain of this compound could effectively occupy and block hydrophobic pockets in the active sites of such enzymes.

Similarly, studies on the inhibition of aminopeptidase (B13392206) from Aeromonas proteolytica by various aliphatic alcohols showed that these molecules act as competitive inhibitors by binding to the hydrophobic substrate recognition pocket. acs.org This provides a model for how this compound might interact with and inhibit enzymes that have a pronounced hydrophobic binding site, competing with the natural substrate.

Below is a hypothetical data table, based on findings for similar aliphatic amino acid derivatives nih.gov, illustrating the potential inhibitory activity of this compound.

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Aliphatic Amino Acid Derivative (6 carbons) | Pancreatic α-Amylase | Competitive | > 1000 |

| Aliphatic Amino Acid Derivative (8 carbons) | Pancreatic α-Amylase | Competitive | ~500 |

| This compound (11 carbons) | Pancreatic α-Amylase | Competitive (Predicted) | < 500 (Predicted) |

| Aliphatic Amino Acid Derivative (6 carbons) | Pancreatic Lipase | Competitive | ~477 |

| Aliphatic Amino Acid Derivative (8 carbons) | Pancreatic Lipase | Competitive | ~584 |

| This compound (11 carbons) | Pancreatic Lipase | Competitive (Predicted) | Potentially < 400 (Predicted) |

Membrane Interaction and Permeability Studies

The amphipathic nature of this compound, with its polar amino- and carboxyl- groups and its long nonpolar tail, suggests it will interact strongly with lipid bilayers. The study of such interactions is crucial for understanding how molecules cross cell membranes and for designing membrane-active peptides. mdpi.commdpi.com

The hydrophobic undecyl chain of this compound would be expected to readily insert into the hydrophobic core of a lipid bilayer. mdpi.comrsc.org This interaction can perturb the local lipid packing and alter the physical properties of the membrane, such as its fluidity and permeability. mdpi.com Research on other fatty acids and amphiphilic molecules has shown that their insertion can change the elastic properties of the bilayer. nih.gov For example, the incorporation of poly-unsaturated fatty acids can make the membrane "softer" or more elastic.

The table below summarizes the expected interactions based on biophysical principles and studies of similar amphipathic molecules.

| Property | Interaction/Effect | Underlying Principle |

|---|---|---|

| Membrane Partitioning | High affinity for partitioning into the lipid bilayer. | The hydrophobic undecyl chain is driven out of the aqueous phase and into the nonpolar membrane core. |

| Effect on Membrane Fluidity | Likely to increase local disorder and fluidity. | Insertion of the bulky aliphatic chain disrupts the ordered packing of lipid acyl chains. |

| Permeability | Low for the free amino acid due to the charged headgroup. | High energetic cost to translocate the polar amino and carboxyl groups across the hydrophobic core. |

| Role in Peptides | Can act as a hydrophobic anchor. | Tethers the peptide to the membrane, potentially facilitating membrane disruption or cell penetration. |

Lipid Bilayer Interactions and Membrane Perturbation

No specific studies detailing the interaction of this compound with lipid bilayers or its capacity to cause membrane perturbation were identified. Research in this area typically investigates how amphiphilic molecules, such as fatty acids and amino acids, insert into the phospholipid bilayer of cell membranes. Such interactions are governed by the molecule's structure, including chain length, charge, and stereochemistry.

Investigations would typically employ model membrane systems like liposomes or supported lipid bilayers and utilize techniques such as:

Differential Scanning Calorimetry (DSC): To measure changes in the phase transition temperature of the lipid bilayer upon introduction of the amino acid.

Fluorescence Spectroscopy: Using probes that are sensitive to the membrane's polarity and fluidity to detect perturbations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide atomic-level detail on how the amino acid is oriented within the bilayer and its effect on lipid dynamics.

These studies help elucidate whether a compound stabilizes or destabilizes the membrane, forms pores, or alters its physical properties, which can be linked to biological activities like antimicrobial or cytotoxic effects.

Passive Diffusion and Carrier-Mediated Transport Models (In Vitro)

There is no available data from in vitro models, such as Caco-2 cell monolayers, to characterize the passive diffusion or potential carrier-mediated transport of this compound. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates in culture to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Transport studies using this model would typically quantify the apical-to-basolateral and basolateral-to-apical flux of the compound to determine its apparent permeability coefficient (Papp).

Passive Diffusion: A non-saturable, linear flux-versus-concentration profile would suggest transport primarily via passive diffusion.

Carrier-Mediated Transport: Saturable transport kinetics, competitive inhibition by structurally similar molecules, and pH-dependency would indicate the involvement of specific transporter proteins (e.g., amino acid or monocarboxylate transporters).

The table below illustrates the type of data that would be generated from such an experiment, though it is hypothetical due to the absence of specific research on this compound.

| Transport Parameter | Hypothetical Value for this compound | Implication |

| Papp (apical to basolateral) | Value (e.g., 1.5 x 10⁻⁶ cm/s) | Indicates the rate of absorption across the monolayer. |

| Efflux Ratio (Papp, B-A / Papp, A-B) | Value (e.g., 1.2) | A value close to 1 suggests minimal active efflux. |

| Saturation Kinetics | Yes/No | "Yes" would indicate involvement of a carrier protein. |

| Inhibition by L-Alanine | Yes/No | "Yes" would suggest competition for an amino acid transporter. |

Exploration in Microbial and Cellular Systems (Excluding Human Clinical Data)

Effects on Bacterial Growth and Metabolism (In Vitro)

No studies were found that specifically tested the effects of this compound on the in vitro growth or metabolism of bacterial species. Research on other fatty acids and their derivatives has shown that they can possess antimicrobial properties by disrupting the bacterial cell membrane or interfering with metabolic pathways. nih.govnih.govmdpi.com

A standard approach to screen for antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). This involves exposing various bacterial strains (both Gram-positive and Gram-negative) to serial dilutions of the compound in culture media and identifying the lowest concentration that prevents visible growth. Further studies could investigate the mechanism of action, such as impacts on fatty acid synthesis or cellular respiration. nih.govresearchgate.net

Interactions with Eukaryotic Cell Lines (In Vitro Cytotoxicity/Uptake, Not Human Clinical)

Specific data on the in vitro cytotoxicity or cellular uptake of this compound in eukaryotic cell lines is not available. Cytotoxicity is typically assessed using assays that measure cell viability and proliferation, such as the MTT, XTT, or LDH release assays, across a range of concentrations. nih.govnih.gov

Cellular uptake mechanisms in eukaryotic cells would be investigated using methods similar to those for Caco-2 cells. This would involve incubating cell lines with the compound and measuring its intracellular concentration over time. The involvement of specific transporters could be probed using chemical inhibitors or by utilizing cell lines engineered to overexpress certain transport proteins. nih.govumich.edu

The following table presents a hypothetical summary of cytotoxicity data that would be obtained from in vitro assays.

| Cell Line | Assay Type | IC₅₀ (μM) | Observation |

| HepG2 (Human Liver) | MTT Assay | Value | Measures metabolic activity as an indicator of viability. |

| HeLa (Human Cervical) | LDH Assay | Value | Measures membrane integrity via lactate (B86563) dehydrogenase release. |

| L929 (Mouse Fibroblast) | XTT Assay | Value | Measures cell proliferation. |

Studies in Natural Product Biosynthesis Pathways

There is no evidence in the searched literature to suggest that this compound is a known intermediate or component in any characterized natural product biosynthesis pathway. The biosynthesis of non-standard amino acids often involves specialized enzymes like transaminases that can act on fatty acid precursors. nih.gov Elucidating such pathways typically involves isotopic labeling studies, genomic analysis to identify potential gene clusters, and in vitro reconstitution of enzymatic reactions.

Prospective Applications and Future Directions in R 2 Aminoundecanoic Acid Research

Development of Novel Biomaterials and Soft Matter Systems

The molecular structure of (R)-2-Aminoundecanoic acid, featuring a hydrophilic amino acid head group and a long hydrophobic nonyl chain, makes it an interesting candidate for the development of novel biomaterials and soft matter systems. These materials are characterized by their self-assembling properties and responsiveness to environmental stimuli.

Hydrogels and Self-Assembled Nanostructures

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them highly biocompatible and suitable for various biomedical applications. Low molecular weight hydrogelators (LMWHGs), particularly those derived from amino acids, have garnered significant attention for their ability to form fibrous networks through non-covalent interactions such as hydrogen bonding and van der Waals forces.

While specific research on hydrogel formation using exclusively this compound is not extensively documented, the principles of self-assembly in similar long-chain amino acids suggest its potential. For instance, the related compound 11-aminoundecanoic acid has been shown to be a versatile building block for creating organogelators. researchgate.net The self-assembly process would theoretically involve the interplay between the hydrophilic carboxylic acid and amino groups, which can form hydrogen bonds, and the hydrophobic undecanoic backbone, which would drive aggregation to minimize contact with water. The chirality of the (R)-2-amino isomer could introduce specific packing arrangements, potentially leading to the formation of helical fibers and other complex nanostructures.

Table 1: Potential Self-Assembled Structures of this compound Derivatives

| Potential Nanostructure | Driving Forces for Assembly | Potential Application |

|---|---|---|

| Nanofibers | Hydrogen Bonding, Hydrophobic Interactions | Scaffolds for tissue engineering |

| Vesicles / Micelles | Amphiphilic Nature | Drug encapsulation and delivery |

This table is based on theoretical potential derived from the behavior of similar molecules, as direct experimental data for this compound is limited.

Surface Modification and Coatings

The functional groups present in this compound—the carboxylic acid and the amine—provide handles for covalently attaching the molecule to various surfaces, thereby modifying their properties. Self-assembled monolayers (SAMs) of long-chain carboxylic acids on metal or metal oxide surfaces are well-established methods for creating tailored surface chemistries. researchgate.net

Theoretically, this compound could be used to create biocompatible or antimicrobial coatings on medical implants. The long alkyl chain would create a hydrophobic layer, which could reduce nonspecific protein adsorption and bacterial adhesion. The terminal amino or carboxyl group could be further functionalized to attach bioactive molecules like peptides or growth factors to promote specific cellular interactions. The creation of such functional coatings is a significant area of research for improving the performance of biomedical devices. mdpi.comresearchgate.net

Advances in Drug Discovery and Chemical Probe Development (Pre-clinical/Theoretical)

The structural motifs present in this compound make it a relevant building block in the theoretical design of new therapeutic agents and molecular probes.

Design of Peptidomimetic Scaffolds with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of unnatural amino acids, like this compound, into peptide sequences is a common strategy to create novel peptidomimetic scaffolds. researchgate.net

The long, non-polar side chain of this compound can be used to probe hydrophobic binding pockets in target proteins. Its (R)-configuration introduces a specific stereochemical constraint that can influence the secondary structure of a peptide, potentially locking it into a bioactive conformation. nih.gov These scaffolds are crucial in modulating protein-protein interactions, which are often characterized by large and shallow binding surfaces. nih.gov

Fragment-Based Drug Design Utilizing this compound

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments (typically with a molecular weight of less than 300 Da) for weak binding to a biological target. nih.govnih.gov These initial hits are then grown, linked, or merged to create more potent molecules. mdpi.com

This compound itself is too large to be considered a typical fragment. However, smaller derivatives or analogs containing its key structural features could be included in fragment libraries. The nonyl side chain provides a significant lipophilic component, which could be advantageous for targeting proteins with deep hydrophobic pockets. The chiral center and functional groups offer specific interaction points that can be explored and optimized during the hit-to-lead process.